molecular formula C6H3BrF3NS B3280039 2-Bromo-3-((trifluoromethyl)thio)pyridine CAS No. 70682-11-0

2-Bromo-3-((trifluoromethyl)thio)pyridine

Cat. No.: B3280039
CAS No.: 70682-11-0
M. Wt: 258.06 g/mol
InChI Key: PDSYNQRNJMNHSM-UHFFFAOYSA-N
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Description

2-Bromo-3-((trifluoromethyl)thio)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 2-position and a trifluoromethylthio (-SCF₃) group at the 3-position of the pyridine ring. This compound combines the electron-withdrawing effects of bromine and the trifluoromethylthio group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The -SCF₃ group is known for its high lipophilicity and metabolic stability, which are advantageous in drug design .

Properties

IUPAC Name

2-bromo-3-(trifluoromethylsulfanyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NS/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSYNQRNJMNHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-((trifluoromethyl)thio)pyridine typically involves the bromination of 3-((trifluoromethyl)thio)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-((trifluoromethyl)thio)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Coupling reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Coupling reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

    Nucleophilic substitution: Substituted pyridines with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Coupling reactions: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

2-Bromo-3-((trifluoromethyl)thio)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of bioactive compounds.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-((trifluoromethyl)thio)pyridine depends on its application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the trifluoromethylthio group is converted to sulfoxides or sulfones through the addition of oxygen atoms. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Electronic Effects :

  • The -SCF₃ group in the target compound enhances electrophilicity at C2, facilitating nucleophilic substitution reactions. This contrasts with -OCH₂CH₂F in compound 28 , which is less electron-withdrawing .
  • The absence of a thioether group in 2-bromo-3-(trifluoromethyl)pyridine reduces its reactivity in sulfur-mediated coupling reactions compared to compound 39 .

Synthetic Utility: Compound 39 demonstrates efficient thioether bond formation (79% yield), highlighting the feasibility of incorporating sulfur-linked substituents for drug discovery .

Biological Activity :

  • Trifluoromethyl groups (as in compound 39 and the target compound) are associated with enhanced bioactivity and metabolic stability. For example, trifluoromethylthio-containing oxadiazole derivatives exhibit fungicidal activity (>50% inhibition at 50 μg/mL) against Sclerotinia sclerotiorum .

Structural and Crystallographic Insights

  • This suggests that the -SCF₃ group in pyridines may similarly engage in hydrophobic binding .
  • NMR Trends :
    • The ¹H NMR of compound 39 shows deshielded aromatic protons (δ 7.15–8.49 ppm), consistent with the electron-withdrawing effects of -CF₃ and -S- groups .
    • In contrast, 2-bromo-3-methylpyridine (a simpler analog) exhibits upfield shifts due to the less electronegative methyl group .

Biological Activity

2-Bromo-3-((trifluoromethyl)thio)pyridine (CAS No. 70682-11-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and a trifluoromethylthio group attached to a pyridine ring. The presence of these functional groups significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins. Its mechanism may involve:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling cascades.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar thioether functionalities demonstrate antibacterial activity against various pathogens, including E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

Anticancer Activity

The compound's structural analogs have been evaluated for anticancer properties. A study reported that thiourea derivatives, structurally related to this compound, exhibited IC50 values in the low micromolar range across multiple cancer cell lines, indicating promising anticancer potential .

Selectivity and Toxicity

In vitro assays have shown that certain derivatives exhibit selectivity for bacterial targets without adversely affecting mammalian cell viability. This selectivity is crucial for developing therapeutics with minimal side effects .

Case Studies

  • Antichlamydial Activity : A series of compounds based on pyridine scaffolds were synthesized and evaluated for their ability to inhibit Chlamydia trachomatis. Some derivatives demonstrated selective growth inhibition without affecting host cell viability, highlighting the potential for developing targeted antimicrobial therapies .
  • Antituberculosis Potential : Investigations into thiazole derivatives revealed that modifications at specific positions could enhance antituberculosis activity. Although not directly studied, the structural similarities suggest that this compound could be explored for similar applications against Mycobacterium tuberculosis due to its heterocyclic nature .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundActivity TypeMIC/IC50 ValuesSelectivity
This compoundAntimicrobial40-50 µg/mLHigh
Thiourea DerivativesAnticancerIC50 ~1.26 µMModerate
Thiazole DerivativesAntituberculosisIC50 ~5.3 µMHigh

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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